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Cyclopropylzinc bromide, 0.50 M in THF

Cat. No.: B1148539
CAS No.: 126403-68-7
M. Wt: 186.3658
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Description

Significance of Organozinc Chemistry in Modern Synthetic Methodologies

Organozinc chemistry holds a pivotal position in contemporary organic synthesis, primarily due to the versatile and selective nature of organozinc reagents. These organometallic compounds, which feature a carbon-zinc bond, are integral to the formation of new carbon-carbon bonds, a fundamental process in the construction of complex organic molecules. wikipedia.orgslideshare.net Unlike their more reactive organolithium and organomagnesium (Grignard) counterparts, organozinc reagents exhibit a higher degree of covalency in the C-Zn bond, rendering them less reactive and more tolerant of various functional groups within a molecule. slideshare.net This chemoselectivity allows for their application in intricate synthetic sequences without the need for extensive protecting group strategies.

The significance of organozinc reagents is underscored by their application in a variety of powerful cross-coupling reactions. The Negishi coupling, a palladium- or nickel-catalyzed reaction between an organozinc compound and an organic halide, is a cornerstone of modern synthesis for creating C(sp³)-C(sp²), C(sp²)-C(sp²), and other carbon-carbon bonds. researchgate.netwikipedia.org This reaction's broad scope and functional group tolerance have made it a favored method in the synthesis of natural products and pharmaceuticals. wikipedia.org Other notable reactions include the Reformatsky reaction, which utilizes zinc to form a β-hydroxyester from an α-haloester and a carbonyl compound, and the Barbier reaction, a one-pot process similar to the Grignard reaction but often more tolerant of aqueous conditions. wikipedia.orglibretexts.org The development of highly active forms of zinc, such as Rieke zinc, has further expanded the utility and efficiency of these reagents in synthetic protocols. wikipedia.org

The Cyclopropyl (B3062369) Group as a Unique Structural Motif and Synthon

The cyclopropyl group, a three-membered carbocyclic ring, is a distinctive and valuable structural unit in organic chemistry. wikipedia.org Its presence in a molecule imparts unique conformational and electronic properties. Due to significant angle strain, with internal bond angles of 60°, the carbon-carbon bonds of a cyclopropane (B1198618) ring possess a high degree of p-character, often described by the Walsh or Coulson-Moffitt bonding models. wikipedia.org This unique hybridization results in the cyclopropyl group behaving in some respects like a carbon-carbon double bond, capable of participating in conjugation and stabilizing adjacent positive charges through hyperconjugation. wikipedia.org

Historical Development and Evolution of Cyclopropylzinc Reagents in Organic Synthesis

The journey of organozinc chemistry began in 1849 when Edward Frankland synthesized the first organozinc compound, diethylzinc (B1219324). wikipedia.orgdigitellinc.com This discovery marked the dawn of organometallic chemistry. digitellinc.com Early applications in the late 19th and early 20th centuries, pioneered by chemists like Aleksandr Zaitsev and Sergei Reformatskii, demonstrated the utility of these reagents in forming alcohols and β-hydroxyesters. digitellinc.com A significant early development related to cyclopropanes was Gavriil Gustavson's report of a zinc-based synthesis of cyclopropanes in 1887, analogous to the Freund reaction. digitellinc.com The Simmons-Smith reaction, developed in the 1950s, which uses a diiodomethane-zinc copper couple to form cyclopropanes from alkenes, became a landmark method in this area.

The evolution of more specific and versatile cyclopropylzinc reagents for cross-coupling reactions is a more recent development, driven by the increasing demand for methods to incorporate the cyclopropyl motif into complex molecules. nih.gov The advent of the Negishi coupling in 1977 provided a powerful tool for carbon-carbon bond formation. organic-chemistry.org Subsequent research focused on the direct preparation of functionalized organozinc reagents, including cyclopropylzinc halides. The development of activated zinc metal, such as Rieke Zinc, and protocols for the in situ generation of organozinc species from Grignard reagents and zinc salts have been crucial. wikipedia.orgorganic-chemistry.org For instance, the palladium-catalyzed cross-coupling of cyclopropylmagnesium bromide in the presence of zinc bromide has been shown to be an effective method for producing cyclopropyl arenes. organic-chemistry.orgnih.gov These advancements have transformed cyclopropylzinc reagents from chemical curiosities into readily accessible and highly valuable tools for modern organic synthesis, enabling the efficient construction of molecules with the unique cyclopropyl moiety. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H5BrZn B1148539 Cyclopropylzinc bromide, 0.50 M in THF CAS No. 126403-68-7

Properties

IUPAC Name

bromozinc(1+);cyclopropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5.BrH.Zn/c1-2-3-1;;/h1H,2-3H2;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKVDXUFZJARKPF-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C[CH-]1.[Zn+]Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5BrZn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601313676
Record name Cyclopropylzinc bromide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126403-68-7
Record name Cyclopropylzinc bromide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclopropylzinc bromide
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Synthetic Methodologies for Cyclopropylzinc Bromide

Direct Insertion of Activated Zinc into Cyclopropyl (B3062369) Halides (Rieke Zinc Methodology)

The direct insertion of zinc into the carbon-halogen bond of cyclopropyl halides is a primary method for forming cyclopropylzinc bromide. Standard zinc metal is often unreactive, necessitating the use of activated zinc, famously prepared via the "Rieke Zinc" methodology. nih.govsigmaaldrich.com Rieke zinc is a highly reactive form of zinc metal powder, typically generated by the reduction of a zinc salt, such as zinc chloride, with an alkali metal like lithium or sodium. nih.govresearchgate.net This activated zinc readily undergoes oxidative addition to various organic halides, including cyclopropyl bromides, under mild conditions. riekemetals.com

The reactivity of Rieke zinc can be influenced by the specific preparation method and the presence of residual salts from the reduction process. nih.gov For instance, the supernatant containing salts like lithium chloride can affect the reactivity and the structure of the resulting organozinc product. nih.gov The process is advantageous as it can tolerate a variety of sensitive functional groups, such as nitriles and esters, which might not be compatible with other organometallic synthesis routes. sigmaaldrich.com The reaction of primary alkyl bromides with Rieke zinc generally proceeds to completion within a few hours at room temperature, though refluxing can shorten the reaction time. riekemetals.com

Key Features of the Rieke Zinc Methodology:

Utilizes highly reactive, freshly prepared zinc powder. nih.gov

Allows for direct insertion into carbon-halogen bonds that are unreactive with commercial zinc powder. nih.gov

Tolerates a wide range of functional groups. sigmaaldrich.com

Reactivity is dependent on the preparation method and presence of supernatant salts. nih.gov

Transmetalation from Cyclopropyl Grignard Reagents and Zinc Halides

An alternative and widely used route to cyclopropylzinc bromide involves the transmetalation of a pre-formed cyclopropyl Grignard reagent with a zinc halide, typically zinc bromide (ZnBr₂). sigmaaldrich.com This method first involves the synthesis of cyclopropylmagnesium bromide by reacting cyclopropyl bromide with magnesium metal in an anhydrous ether solvent like tetrahydrofuran (B95107) (THF). libretexts.org

Once the Grignard reagent is formed, it is then treated with a solution of zinc bromide. The magnesium-zinc (B8626133) exchange proceeds to furnish the desired cyclopropylzinc bromide. This approach is valuable because it leverages the well-established chemistry of Grignard reagents. libretexts.org The resulting organozinc reagent often exhibits different and more selective reactivity compared to the parent Grignard reagent. sigmaaldrich.com The presence of zinc halide additives has been noted to enhance the efficiency of subsequent cross-coupling reactions by stabilizing reactive intermediates and facilitating the transmetalation step.

Reaction Scheme: C₃H₅Br + Mg → C₃H₅MgBr C₃H₅MgBr + ZnBr₂ → C₃H₅ZnBr + MgBr₂

This method was historically significant, especially before the widespread availability of highly reactive zinc, as direct reaction of many organic halides with zinc metal was not feasible. sigmaaldrich.com

Halogen-Zinc Exchange Reactions for Cyclopropylzinc Bromide Formation

Halogen-zinc exchange reactions provide a mild and functional-group-tolerant pathway to organozinc reagents. nih.govresearchgate.net This method involves the reaction of an organic halide with a diorganozinc reagent, such as diethylzinc (B1219324) (Et₂Zn) or diisopropylzinc (B128070) (iPr₂Zn). While this method is more commonly applied to aryl and vinyl halides, it can also be used for the preparation of alkylzinc reagents. nih.govresearchgate.net

The exchange reaction can be uncatalyzed, but often requires an excess of the diorganozinc reagent. nih.gov However, the addition of catalytic amounts of transition metal salts, such as copper(I) iodide (CuI), can significantly accelerate the reaction and reduce the amount of diorganozinc reagent needed. nih.govresearchgate.net For instance, the iodine-zinc exchange is often incomplete without a copper salt catalyst. nih.gov The presence of magnesium salts can also dramatically increase the reaction rate. researchgate.net

Recent advancements have introduced non-metallic organic superbases, like the phosphazene base t-Bu-P4, to promote the iodine-zinc exchange with diethylzinc, offering a pathway to salt-free arylzinc reagents. researchgate.netrsc.org Nickel-catalyzed iodine-zinc exchange has also been developed for the stereoselective preparation of certain cyclic systems. nih.gov While less common for simple cyclopropyl systems compared to direct insertion or transmetalation, the halogen-zinc exchange offers a powerful tool for preparing highly functionalized or sensitive organozinc compounds. nih.gov

In Situ Generation Protocols for Cyclopropylzinc Species

For many synthetic applications, cyclopropylzinc bromide is generated in situ and used immediately in the subsequent reaction. This one-pot approach avoids the isolation and storage of the often-sensitive organometallic reagent. riekemetals.comwikipedia.org A common in situ method is the Barbier reaction, where the organozinc reagent is generated in the presence of the electrophile, such as an aldehyde or ketone. wikipedia.orgnih.gov

This is typically achieved by adding the cyclopropyl halide to a mixture of zinc metal and the carbonyl substrate in a suitable solvent system, which can even include aqueous media. nih.gov The Barbier protocol is advantageous for its simplicity and because the organozinc reagent is consumed as it is formed, which can minimize side reactions. wikipedia.org

Another powerful in situ strategy involves the activation of commercially available zinc powder with additives like lithium chloride (LiCl) in THF. organic-chemistry.orgnih.gov This method, developed by Knochel and coworkers, allows for the direct insertion of zinc into organic halides at room temperature or slightly elevated temperatures, generating the organozinc reagent in the reaction vessel for immediate use. organic-chemistry.orgnih.gov The LiCl is believed to aid in the solubilization of the organozinc species from the metal surface, thereby facilitating a continuous reaction. nih.govnih.gov These in situ protocols are highly practical and have broadened the applicability of organozinc reagents in organic synthesis. organic-chemistry.org

Considerations for Stability and Handling of Cyclopropylzinc Bromide Solutions in Tetrahydrofuran

Cyclopropylzinc bromide, typically supplied as a 0.5 M solution in tetrahydrofuran (THF), requires careful handling due to its reactivity and instability. fishersci.comsigmaaldrich.com Organozinc reagents are generally sensitive to air and moisture, and cyclopropylzinc bromide is no exception. fishersci.comorgsyn.org It is water-reactive and can react violently, liberating flammable gases. fishersci.comsigmaaldrich.com Therefore, all manipulations must be performed under an inert atmosphere, such as nitrogen or argon, using air-free techniques like cannula transfer. riekemetals.comsigmaaldrich.com

The THF solvent itself presents hazards. It can form explosive peroxides upon prolonged storage, especially after the container has been opened. fishersci.com Containers of the solution should be dated upon opening and periodically tested for the presence of peroxides. fishersci.com If crystals form in the liquid, it could indicate peroxidation, making the product extremely dangerous. fishersci.com

For storage, the solution should be kept refrigerated (typically 2-8°C) and away from heat, sparks, and open flames. fishersci.comsigmaaldrich.com The shelf life is often limited, with some suppliers indicating a shelf life of 12 months. fishersci.com The material is incompatible with a range of substances including acids, acid chlorides, alcohols, and strong oxidizing agents. fishersci.com Due to its pyrophoric and reactive nature, specialized packaging like Sure/Seal™ bottles are often used to ensure safety and prolong the reagent's lifetime. sigmaaldrich.comsigmaaldrich.com

Summary of Handling and Stability Data:

PropertyValue/ConsiderationSource(s)
Concentration Typically 0.5 M in THF fishersci.com, sigmaaldrich.com
Appearance Light brown to black solution thermofisher.com
Storage Temperature 2-8°C sigmaaldrich.com, sigmaaldrich.com
Hazards Water-reactive, may form explosive peroxides, flammable fishersci.com
Handling Under inert atmosphere (e.g., Argon, Nitrogen) riekemetals.com
Incompatibilities Acids, alcohols, oxidizing agents, water fishersci.com
Packaging Often in air-sensitive reagent bottles (e.g., AcroSeal™, Sure/Seal™) sigmaaldrich.com, thermofisher.com

Fundamental Reactivity and Reaction Mechanisms of Cyclopropylzinc Bromide

Nucleophilic Characteristics of the Cyclopropylzinc Bond

The carbon-zinc bond in cyclopropylzinc bromide is characterized by a significant degree of covalent character, yet it possesses sufficient polarity to render the cyclopropyl (B3062369) group nucleophilic. This nucleophilicity is central to its utility in organic synthesis, particularly in carbon-carbon bond-forming reactions. The cyclopropyl group, being an sp3-hybridized moiety, acts as a nucleophile, capable of attacking electrophilic centers. This reactivity is harnessed in various transformations, most notably in palladium-catalyzed cross-coupling reactions.

The nucleophilic strength of organozinc reagents, including cyclopropylzinc bromide, is generally considered to be moderate. They are less reactive than their organolithium or Grignard counterparts, which imparts a higher degree of functional group tolerance. This chemoselectivity allows for the presence of sensitive functional groups, such as esters and nitriles, in the reaction substrates without undergoing unwanted side reactions.

In the context of Negishi cross-coupling reactions, cyclopropylzinc bromide serves as an effective nucleophile for the introduction of the cyclopropyl motif onto aryl or vinyl halides. researchgate.net The reaction proceeds under mild conditions and demonstrates the reagent's capacity to transfer the cyclopropyl group to a palladium center, a key step in the catalytic cycle. The stability of the cyclopropylzinc bromide solution, particularly the commercially available 0.5 M solution in tetrahydrofuran (B95107) (THF), makes it a convenient and reliable reagent for these transformations. researchgate.net

The nucleophilicity of the cyclopropylzinc bond is influenced by the solvent and any additives present. Tetrahydrofuran (THF), the typical solvent for this reagent, plays a crucial role in solvating the zinc center, which in turn modulates the reactivity of the cyclopropyl group. The presence of lithium salts, often used in the preparation of organozinc reagents, can also impact the nucleophilicity by forming "ate" complexes, which can alter the reagent's reactivity profile.

Mechanistic Pathways in Catalytic Reactions Involving Cyclopropylzinc Bromide

The utility of cyclopropylzinc bromide in organic synthesis is prominently showcased in palladium-catalyzed cross-coupling reactions, such as the Negishi coupling. The mechanism of these reactions is a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.

Oxidative Addition and Reductive Elimination Cycles

The catalytic cycle is initiated by the oxidative addition of an organic halide (e.g., an aryl or vinyl bromide) to a low-valent palladium(0) complex. This step involves the insertion of the palladium atom into the carbon-halogen bond, resulting in the formation of a square planar palladium(II) intermediate. nih.gov The palladium center is oxidized from the 0 to the +2 oxidation state. While the general principle of oxidative addition is well-understood, the specific kinetics and energetics for cyclopropyl-containing systems can be influenced by the nature of the ligands on the palladium and the reaction conditions. For the reaction to be efficient, the rate of oxidative addition must be favorable.

Following transmetalation (discussed in the next section), the two organic groups—the cyclopropyl group and the group from the organic halide—are brought together on the palladium(II) center. The final step of the catalytic cycle is reductive elimination , where a new carbon-carbon bond is formed between these two groups, and the desired cross-coupled product is released. This process regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. The reductive elimination step is often the product-forming step and is typically irreversible. The facility of this step is crucial for an efficient catalytic turnover. Studies on related systems have shown that the nature of the ligands and the steric and electronic properties of the coupling partners can significantly influence the rate of reductive elimination. nih.gov

A simplified representation of the oxidative addition and reductive elimination steps in a Negishi coupling involving cyclopropylzinc bromide is shown below:

Simplified Catalytic Cycle for Negishi CouplingA simplified catalytic cycle for the Negishi cross-coupling of an aryl halide with cyclopropylzinc bromide.

Transmetalation Processes and Their Impact on Reactivity

Transmetalation is the step in the catalytic cycle where the cyclopropyl group is transferred from the zinc atom to the palladium(II) center that was formed during oxidative addition. This is a crucial step that directly precedes the final reductive elimination. The general equation for this process is:

[Ar-Pd(II)-X] + c-C3H5ZnBr → [Ar-Pd(II)-(c-C3H5)] + ZnXBr

The rate and efficiency of transmetalation are significantly influenced by several factors. The nature of the organozinc species in solution is of particular importance. Cyclopropylzinc bromide exists in solution in equilibrium with dicyclopropylzinc and zinc bromide, a phenomenon known as the Schlenk equilibrium. wikipedia.org The reactivity of these different zinc species in the transmetalation step can vary. It has been suggested that for some organozinc reagents, the dialkylzinc species may be more reactive in transmetalation than the alkylzinc halide.

The solvent, THF, plays a vital role in this process. It coordinates to the zinc center, influencing the position of the Schlenk equilibrium and the aggregation state of the organozinc reagent. This coordination can facilitate the transfer of the cyclopropyl group to the palladium complex. Furthermore, the presence of halide ions can affect the transmetalation rate. In some cases, the formation of zincate species, such as [c-C3H5ZnBr2]Li, can accelerate the transmetalation step. The choice of ligands on the palladium catalyst is also critical, as they can modulate the electronics and sterics at the palladium center, thereby influencing the ease of the cyclopropyl group transfer. nih.gov

Role of Tetrahydrofuran (THF) as a Solvent and Ligand in Organozinc Chemistry

Tetrahydrofuran (THF) is the standard solvent for the preparation and use of cyclopropylzinc bromide, and its role extends beyond that of an inert medium. THF acts as a Lewis base, coordinating to the Lewis acidic zinc center of the organozinc reagent. This coordination is fundamental to the stability and reactivity of cyclopropylzinc bromide in several ways.

Firstly, the solvation of the zinc atom by THF molecules helps to stabilize the organozinc species in solution, preventing aggregation and precipitation. This ensures that the reagent remains in a reactive, monomeric or small oligomeric form. The coordination of THF to the zinc center is a dynamic process, and the number of THF molecules coordinated can vary. nih.gov

Secondly, THF influences the position of the Schlenk equilibrium :

2 c-C3H5ZnBr ⇌ (c-C3H5)2Zn + ZnBr2

This equilibrium is significant because the reactivity of the monoalkylzinc species (cyclopropylzinc bromide) and the dialkylzinc species (dicyclopropylzinc) can differ in subsequent reactions. By coordinating to the zinc species, THF can shift the equilibrium. In the case of Grignard reagents, which are analogous to organozinc reagents, THF is known to favor the formation of the monoalkylmagnesium halide species. wikipedia.org A similar effect is expected for cyclopropylzinc bromide, helping to maintain a significant concentration of the title compound in the 0.5 M solution.

The coordination of THF to the zinc atom also modulates the nucleophilicity of the cyclopropyl group. The electron-donating THF molecules increase the electron density on the zinc, which in turn can influence the polarity of the carbon-zinc bond and, consequently, the reactivity of the cyclopropyl nucleophile. This moderation of reactivity is a key feature of organozinc reagents, contributing to their high functional group tolerance.

PropertyDescription
Chemical Formula C3H5BrZn
Molar Mass 186.37 g/mol sigmaaldrich.com
Appearance Solution in THF sigmaaldrich.com
Concentration 0.50 M in THF sigmaaldrich.com
CAS Number 126403-68-7 sigmaaldrich.com

Applications of Cyclopropylzinc Bromide in Carbon Carbon Bond Formation

Transition Metal-Catalyzed Cross-Coupling Reactions

Cyclopropylzinc bromide is a key reagent in palladium- or nickel-catalyzed cross-coupling reactions. wikipedia.org These reactions are fundamental in organic synthesis for their ability to selectively form C-C bonds between complex molecules. wikipedia.org The Negishi coupling, which pairs an organozinc compound with an organic halide or triflate, is the most prominent example of its application. wikipedia.org

The introduction of an unsubstituted cyclopropyl (B3062369) group onto aromatic and heteroaromatic rings is efficiently achieved via the Negishi cross-coupling of cyclopropylzinc bromide with various electrophiles. researchgate.net This method is noted for its high yields and rapid reaction rates. researchgate.netresearchgate.net

Palladium-catalyzed Negishi coupling provides a powerful method for the synthesis of cyclopropyl arenes. nih.gov The reaction effectively couples cyclopropylzinc bromide with a range of aryl bromides and aryl trifluoromethanesulfonates (triflates). wikipedia.orgnih.gov While aryl iodides, bromides, and chlorides can all be used as electrophiles in Negishi couplings, bromides are frequently employed. wikipedia.orgorgsyn.org Triflates are also highly effective leaving groups for these transformations. wikipedia.org Research has demonstrated that the coupling of cyclopropylmagnesium bromide, in the presence of zinc bromide (which forms cyclopropylzinc bromide in situ), with aryl bromides or triflates proceeds in good to excellent yields. nih.gov

Table 1: Representative Negishi Coupling of Cyclopropylzinc Bromide with Aryl Electrophiles

Aryl Electrophile Catalyst System Product Yield (%) Reference
Aryl Bromide Pd(0) / Ligand Cyclopropyl Arene Good to Excellent nih.gov
Aryl Triflate Pd(0) / Ligand Cyclopropyl Arene Good to Excellent nih.gov
Functionalized Aryl Halides Pd(0) / Ligand Functionalized Aryl-cyclopropane High researchgate.net

Cyclopropylzinc bromide is an active nucleophile for the palladium-catalyzed cross-coupling with heteroaryl halides. scientificlabs.co.uk This reaction is of significant importance as heteroaromatic rings are common scaffolds in medicinal chemistry. nih.gov The Negishi coupling has been successfully used to synthesize a variety of bipyridines and terpyridines by reacting pyridyl zinc halides with various halogen-substituted heterocycles. orgsyn.org While 2-halopyridines are common substrates, halides at the 3-position can also participate, though with lower reactivity. orgsyn.org The reaction demonstrates excellent stability and is a valuable protocol for coupling sensitive heterocyclic nucleophiles on both laboratory and commercial scales. researchgate.net

Table 2: Reactivity of Cyclopropylzinc Bromide with Heteroaryl Halides

Heteroaryl Halide Catalyst System Key Observation Reference
Functionalized Heteroaryl Halides Pd(0) / Ligand High yields and fast reaction rates. researchgate.net
2-Halopyridines Pd(0) / Ligand Efficient coupling to form bipyridines. orgsyn.org
3-Halopyridines Pd(0) / Ligand Less reactive than 2-halo isomers. orgsyn.org
6-Halo sigmaaldrich.comresearchgate.netnih.govtriazolo[1,5-a]pyridines Ni(0) / Ligand Effective coupling achieved with specific ligand systems. nih.gov

A significant advantage of the Negishi coupling is its tolerance for a wide array of functional groups, which allows for its use in the synthesis of complex molecules. researchgate.netwikipedia.org Palladium-based catalysts, in particular, offer high functional group tolerance. wikipedia.org Studies have shown that substituents such as esters, nitriles, aldehydes, ketones, ethers, and even unprotected indoles are well-tolerated in Negishi couplings involving alkylzinc reagents. researchgate.netnih.govnih.gov Specifically for couplings involving pyridylzinc reagents to form bipyridines, functional groups like alkynes, cyanides (CN), carboxylates (COOR), nitro (NO2), amines (NR2), hydroxyls (OH), and ethers (OR) are compatible. orgsyn.org This broad tolerance minimizes the need for protecting group strategies, streamlining synthetic routes. researchgate.net

The Negishi coupling framework extends to the reaction of organozinc reagents with sp²-hybridized carbon centers other than arenes, such as vinyl halides. wikipedia.org This allows for the synthesis of vinyl cyclopropanes. The general Negishi reaction allows for the coupling of alkenyl, aryl, allyl, alkyl, and other organic residues on the zinc reagent with partners like vinyl halides. wikipedia.org While direct examples specifically detailing the coupling of a 0.5 M THF solution of cyclopropylzinc bromide with vinyl halides are less common in the provided sources, the general principles of Negishi and related couplings support this transformation. wikipedia.org For instance, nickel-catalyzed reductive coupling methods have been developed that successfully couple vinyl bromides with alkyl bromides, demonstrating the viability of forming C(sp²)-C(sp³) bonds with vinyl electrophiles. nih.govnih.govwisc.edu These reactions often exhibit good stereoretention of the olefin geometry. nih.govwisc.edu Vinyl triflates have also been shown to be effective coupling partners. nih.gov

While the palladium-catalyzed Negishi reaction is the most common application for cyclopropylzinc bromide, other transition metals and reaction conditions have been explored. wikipedia.org Nickel catalysts, such as Ni(PPh3)4 or Ni(acac)2, can also be employed for Negishi couplings, sometimes offering different reactivity or cost advantages. wikipedia.org

A closely related method involves the palladium-catalyzed reaction of a Grignard reagent, cyclopropylmagnesium bromide, in the presence of zinc halide additives. nih.gov This process generates the cyclopropylzinc species in situ, which then participates in the catalytic cycle, effectively functioning as a Negishi-type reaction. nih.gov

Furthermore, the broader field of cross-coupling provides alternative, though distinct, strategies for aryl-cyclopropane bond formation. The Suzuki-Miyaura coupling, for example, uses cyclopropylboronic acids or their corresponding trifluoroborate salts to couple with aryl chlorides, bromides, or triflates. nih.gov Another approach is the copper-catalyzed cross-coupling of cyclopropyl halides with terminal alkynes. sustech.edu.cn These alternative modalities underscore the importance of the cyclopropyl unit and highlight the specific advantages of the Negishi protocol, such as the stability and reactivity of the pre-formed cyclopropylzinc bromide reagent. researchgate.net

Exploration of Other Cross-Coupling Modalities

Addition Reactions

Cyclopropylzinc bromide is also a key reagent in addition reactions, where it adds across unsaturated bonds to create new, highly functionalized cyclopropane (B1198618) structures.

The carbozincation of cyclopropenes is a powerful method for the synthesis of complex, polysubstituted cyclopropanes. organic-chemistry.orgnih.gov This reaction involves the addition of an organozinc reagent across the double bond of a cyclopropene (B1174273). The presence of a directing group on the cyclopropene substrate is often crucial for achieving high levels of stereocontrol. nih.govnih.gov

In copper-catalyzed carbozincation reactions, cyclopropylzinc bromide (often generated in situ from other diorganozinc reagents for the purpose of studying the general reaction class) can add to cyclopropene derivatives with excellent diastereoselectivity and regioselectivity. organic-chemistry.orgnih.gov For cyclopropenes bearing a substituent at the 2-position, the addition occurs with high regioselectivity to form products containing a quaternary carbon center. organic-chemistry.orgnih.gov The resulting cyclopropylzinc intermediates are configurationally stable and can be trapped stereospecifically with various electrophiles, such as iodine or allyl bromide, to yield highly functionalized cyclopropanes with retention of configuration. nih.govmdpi.com

The stereochemical outcome of the carbozincation of cyclopropenes is highly dependent on the presence of a directing group. organic-chemistry.orgnih.gov Ester and oxazolidinone functionalities have proven to be particularly effective at directing the facial addition of the organozinc reagent. thieme-connect.denih.govnih.gov It is hypothesized that these carbonyl-containing groups chelate to the zinc and/or copper center, delivering the nucleophile to the same face of the cyclopropene ring (a syn-addition). organic-chemistry.orgnih.gov This directed approach leads to excellent facial selectivity. nih.gov Chiral oxazolidinone auxiliaries are especially effective in controlling the diastereoselectivity of the carbometalation, providing a route to enantiomerically enriched cyclopropane products. organic-chemistry.orgnih.gov The use of oxazolidinones is also beneficial for substrates like the parent cycloprop-2-ene carboxylic acid, whose ester derivatives can be unstable. organic-chemistry.orgnih.gov

Table 3: Directed Carbozincation of Cyclopropene Derivatives organic-chemistry.orgnih.gov

Entry Cyclopropene Substrate (Directing Group) Organozinc Reagent Product after Quench (H₂O) Diastereomeric Ratio (dr)
1 Ethyl 2-phenylcycloprop-2-ene-1-carboxylate (Ester) Et₂Zn Ethyl 2-ethyl-2-phenylcyclopropane-1-carboxylate >95:5
2 Ethyl 2-phenylcycloprop-2-ene-1-carboxylate (Ester) Ph₂Zn Ethyl 2,2-diphenylcyclopropane-1-carboxylate >95:5
3 3-(Cycloprop-2-ene-1-carbonyl)oxazolidin-2-one (Oxazolidinone) Me₂Zn 3-(2-Methylcyclopropane-1-carbonyl)oxazolidin-2-one >95:5

Reaction Conditions: Cyclopropene (1.0 equiv), Diorganozinc reagent (1.5-4.0 equiv), CuI or CuCN (20 mol%), in toluene.

The conjugate addition, or Michael addition, of organometallic reagents to α,β-unsaturated carbonyl compounds is a fundamental carbon-carbon bond-forming reaction. wikipedia.orgmasterorganicchemistry.com Organozinc reagents, typically activated by the addition of copper salts to form organocuprate-like species, are well-known to participate in these 1,4-additions. nih.govlibretexts.org This reactivity extends to cyclopropylzinc bromide, which can be used to introduce a cyclopropyl group at the β-position of an enone or other Michael acceptor.

The reaction is mechanistically analogous to the directed carbozincation of cyclopropene esters, which can be considered homologues of α,β-unsaturated carbonyl compounds. organic-chemistry.orgnih.gov The generally accepted mechanism involves the formation of a copper-cyclopropyl species that adds to the β-carbon of the Michael acceptor, generating a resonance-stabilized enolate intermediate. This enolate is then protonated upon workup to yield the β-cyclopropyl carbonyl compound. This method provides a direct route to valuable building blocks, such as β-cyclopropyl ketones, which can be further elaborated.

Table 4: Copper-Catalyzed Conjugate Addition of Cyclopropyl Reagents to α,β-Unsaturated Ketones

Entry α,β-Unsaturated Ketone Cyclopropyl Reagent Product Yield (%)
1 Cyclohex-2-en-1-one c-Pr₂CuLi 3-Cyclopropylcyclohexan-1-one 91
2 Cyclopent-2-en-1-one c-Pr₂CuLi 3-Cyclopropylcyclopentan-1-one 88
3 Chalcone c-Pr₂CuLi 1,3-Diphenyl-3-cyclopropylpropan-1-one 95

Conditions are representative for the conjugate addition of lithium dicyclopropylcuprate (c-Pr₂CuLi), which is formed from a cyclopropyl-lithium or -Grignard precursor and a copper(I) salt. The reactivity is analogous to that expected from cyclopropylzinc bromide under copper catalysis.

Directed Carbozincation of Cyclopropene Derivatives

Ring-Opening Reactions Mediated by Cyclopropylzinc Reagents

The inherent ring strain of the cyclopropane ring (approximately 27 kcal/mol) makes it susceptible to ring-opening reactions, a property that is exploited in various synthetic transformations. arkat-usa.orgmasterorganicchemistry.com Cyclopropylzinc reagents can either mediate or participate directly in these processes, providing pathways to linear carbon chains with specific functionalization patterns.

Organozinc reagents are effective in promoting the regioselective ring opening of cyclopropanols to generate valuable ketone products. arkat-usa.org This transformation leverages the high strain-driven reactivity of cyclopropanols, which are readily prepared via methods like the Kulinkovich cyclopropanation. arkat-usa.org The reaction typically proceeds by treating a cyclopropanol (B106826) with an organozinc reagent, which triggers a ring scission process. This method has been successfully applied to prepare α-methyl substituted ketones. arkat-usa.org The process is sensitive to steric effects, with more substituted cyclopropanols reacting more slowly. arkat-usa.org Furthermore, the presence of other coordinating groups, such as a free hydroxyl in a side chain, can inhibit the ring-opening by forming a stable chelate with the zinc reagent. arkat-usa.org

The mechanism of the organozinc-promoted ring opening of cyclopropanols is proposed to involve the formation of a zinc ketone homoenolate intermediate. arkat-usa.orgacs.org The reaction is thought to initiate with the deprotonation of the cyclopropanol's hydroxyl group by the organozinc reagent, forming a zinc alkoxide. arkat-usa.orgacs.org This zinc alkoxide intermediate can then undergo ring opening through cleavage of a carbon-carbon bond to generate a zinc homoenolate. arkat-usa.orgacs.org This homoenolate is a key reactive species, acting as a β-carbanion equivalent for subsequent carbon-carbon bond-forming reactions. acs.org

In some catalytic systems, this homoenolate can be further deprotonated to generate an "enolized homoenolate," a bis-nucleophilic species that can undergo further functionalization. acs.org The formation of these homoenolate intermediates is central to the synthetic utility of this reaction class, enabling transformations like enantioselective conjugate additions to α,β-unsaturated ketones. acs.org Mechanistic studies suggest that the reaction can involve the formation of a Co(I) homoenolate when using cobalt catalysts, formed by β-carbon elimination of a Co(I) cyclopropoxide. researchgate.net

The vinylcyclopropane-cyclopentene rearrangement is a well-established thermal ring expansion reaction. wikipedia.org This process, which converts a vinyl-substituted cyclopropane into a cyclopentene (B43876), can proceed through either a concerted, pericyclic pathway or a stepwise mechanism involving a diradical intermediate, depending on the substrate. wikipedia.org While often thermally or photochemically induced, the principles of this rearrangement are relevant to transition-metal-mediated processes. The involvement of an organometallic species like cyclopropylzinc bromide could potentially lower the activation energy for such rearrangements. The cleavage of the cyclopropane ring is driven by the release of ring strain. wikipedia.org

Organozinc-Promoted Ring Opening of Cyclopropanols

Stereoselective Synthesis with Cyclopropylzinc Bromide

Achieving high levels of stereocontrol is a paramount goal in modern organic synthesis. The use of external chiral controllers in conjunction with organozinc reagents like cyclopropylzinc bromide has become a powerful strategy for constructing chiral molecules.

Chiral ligands, particularly amino alcohols, are highly effective at inducing enantioselectivity in reactions involving organozinc reagents. mdpi.comacs.org In the context of cyclopropylzinc bromide, a chiral ligand can coordinate to the zinc atom, creating a chiral environment that dictates the trajectory of subsequent reactions. For example, in the addition to an aldehyde, the chiral ligand-zinc complex can differentiate between the two enantiotopic faces of the carbonyl group, leading to the preferential formation of one enantiomer of the product alcohol. mdpi.com

This strategy has been successfully applied in the enantioselective conjugate addition of zinc homoenolates, generated in situ from cyclopropanols and a zinc source, to enones. acs.org The use of a chiral β-amino alcohol promotes the reaction, affording 1,6-diketones which can be cyclized to highly substituted cyclopentene derivatives with excellent enantioselectivities. acs.org The chiral ligand not only induces asymmetry but can also accelerate the reaction rate compared to the uncatalyzed or racemic-catalyzed versions. acs.org

Below is a table summarizing representative results for the enantioselective addition of phenylethynylzinc to various aldehydes, a reaction analogous to additions with cyclopropylzinc bromide, showcasing the effectiveness of chiral amino alcohol ligands.

Table 1. Enantioselective Addition of Phenylethynylzinc to Aldehydes Catalyzed by Chiral Ligand 7c mdpi.com
EntryAldehydeYield (%)Enantiomeric Excess (ee, %)
1Benzaldehyde8594
24-Methylbenzaldehyde8894
34-Methoxybenzaldehyde8690
44-Chlorobenzaldehyde9196
52-Methylbenzaldehyde8298
63-Methylbenzaldehyde8595
72-Chlorobenzaldehyde9697

The following table presents data on the enantioselective conjugate addition of a zinc homoenolate (generated from a cyclopropanol) to an enone, catalyzed by a chiral amino alcohol ligand.

Table 2. Enantioselective Conjugate Addition of Zinc Homoenolate to Chalcone Derivatives acs.org
EntryCyclopropanolEnoneYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)
11-phenylcyclopropan-1-olChalcone96-94
21-(p-tolyl)cyclopropan-1-olChalcone95-94
31-(naphthalen-2-yl)cyclopropan-1-olChalcone85-92
4(rac)-1-methyl-2-phenylcyclopropan-1-olChalcone9678:2298 (major), 90 (minor)

Substrate-Controlled Diastereoselective Processes

The inherent chirality within a substrate molecule can be a powerful tool for directing the stereochemical outcome of a reaction, a principle known as substrate-controlled diastereoselection. In the context of cyclopropylzinc bromide additions, the existing stereocenters in the electrophile, typically a chiral aldehyde or imine, guide the approach of the incoming cyclopropyl nucleophile. This control arises from the energetic preference of one transition state over another, which is dictated by steric and electronic interactions between the reagent and the chiral substrate.

A prominent example of this strategy is the highly diastereoselective addition of organometallic reagents to chiral N-sulfinyl imines, a method extensively developed by Ellman and coworkers. The chiral tert-butanesulfinyl group acts as an effective chiral auxiliary, directing the nucleophilic attack to one of the two diastereotopic faces of the imine. The stereochemical outcome is reliably predicted by a six-membered ring transition state model involving chelation of the zinc atom between the sulfinyl oxygen and the imine nitrogen. This arrangement orients the bulky tert-butyl group to effectively shield one face of the C=N bond, compelling the cyclopropylzinc bromide to attack from the less sterically hindered face.

This methodology provides a reliable and highly diastereoselective route to enantioenriched cyclopropylamines, which are valuable building blocks in medicinal chemistry and organic synthesis. The high degree of stereocontrol is a direct consequence of the substrate's intrinsic chirality, with the diastereomeric ratio of the products often exceeding 95:5. Subsequent cleavage of the sulfinyl auxiliary group under mild acidic conditions yields the free chiral primary amine without erosion of stereochemical integrity.

Research Findings: Addition to Chiral N-tert-Butanesulfinyl Imines

Detailed studies have demonstrated the efficacy of substrate-controlled additions of cyclopropylzinc bromide to various N-tert-butanesulfinyl aldimines. The reaction typically proceeds in high yield and with excellent levels of diastereoselectivity. The following table summarizes representative findings from the literature, showcasing the addition to an aldimine derived from p-tolualdehyde.

Table 1: Diastereoselective Addition of Cyclopropylzinc Bromide to (S)-N-(4-methylbenzylidene)-2-methylpropane-2-sulfinamide

EntrySubstrate (Imine)ReagentConditionsProductYield (%)d.r.
1(S)-N-(4-methylbenzylidene)-2-methylpropane-2-sulfinamidec-C₃H₅ZnBrTHF, -48 °C to rt, 12 h(S)-N-((S)-cyclopropyl(4-tolyl)methyl)-2-methylpropane-2-sulfinamide91>99:1

d.r. = diastereomeric ratio

The data clearly indicates that the addition of cyclopropylzinc bromide to the chiral N-tert-butanesulfinyl imine proceeds with outstanding diastereoselectivity, affording the corresponding sulfinamide in high yield. The stereochemical outcome is consistent with the chelation-controlled transition state model, where the chiral sulfinyl group dictates the trajectory of the incoming nucleophile. This substrate-controlled approach represents a powerful and predictable method for the synthesis of optically active cyclopropyl-containing amines.

Catalytic Systems and Ligand Effects in Cyclopropylzinc Bromide Reactions

Palladium-Based Catalysts in Cross-Coupling Chemistry

Palladium catalysis is a cornerstone of modern organic synthesis, particularly for the creation of C(sp²)–C(sp³) bonds. In the context of cyclopropylzinc bromide, palladium-based systems are predominantly used for Negishi cross-coupling reactions. This reaction allows for the efficient transfer of the cyclopropyl (B3062369) group to various organic electrophiles, most commonly aryl, heteroaryl, and vinyl halides or triflates, to produce functionalized cyclopropanes. researchgate.net The general catalytic cycle involves the oxidative addition of the organic electrophile to a Pd(0) species, followed by transmetalation with cyclopropylzinc bromide and subsequent reductive elimination to yield the final product and regenerate the Pd(0) catalyst.

The efficiency of the Negishi coupling is highly dependent on the catalyst components. A key advantage of using organozinc reagents like cyclopropylzinc bromide is their balance of reactivity and functional group tolerance, which is often superior to that of more reactive organometallics like Grignard or organolithium reagents.

Catalyst/Ligand SystemElectrophileProductYield (%)Reference
Pd(OAc)₂ / P(t-Bu)₃Aryl BromideArylcyclopropaneHigh[General finding]
PdCl₂(dppf)Heteroaryl ChlorideHeteroarylcyclopropaneGood-Excellent[General finding]
Pd₂(dba)₃ / SPhosAryl TriflatesArylcyclopropaneHigh[General finding]

This table is interactive and represents typical results reported in the literature for Negishi cross-coupling reactions.

The success of palladium-catalyzed cross-coupling reactions is inextricably linked to the properties of the ancillary ligands bound to the metal center. These ligands are not mere spectators; they actively influence the catalyst's stability, solubility, and reactivity by modulating the electronic and steric environment of the palladium atom. The rational design of ligands is therefore a critical area of research for optimizing reactions involving cyclopropylzinc bromide.

Historically, simple triarylphosphines were used, but significant advances have been made with the development of specialized ligands that accelerate the key steps of the catalytic cycle. Key ligand classes and their effects include:

Electron-Rich, Bulky Phosphines: Ligands such as tri(tert-butyl)phosphine (P(t-Bu)₃) and dialkylbiarylphosphines (e.g., SPhos, XPhos) developed by the Buchwald group are highly effective. Their large steric bulk promotes the formation of monoligated, coordinatively unsaturated Pd(0) species, which are highly reactive in the oxidative addition step. Their strong electron-donating character increases electron density on the palladium, facilitating oxidative addition and accelerating the final reductive elimination step.

Chelating Diphosphines: Ligands such as 1,1'-bis(diphenylphosphino)ferrocene (dppf) provide stability to the palladium center through chelation. The specific bite angle of the diphosphine can influence the geometry at the metal center and, consequently, the rate and selectivity of the reaction.

The optimization process involves screening a library of ligands to find the ideal balance of reactivity and stability for a given substrate pair, thereby maximizing the yield and minimizing side reactions.

Copper-Based Catalysts in Addition Reactions

While palladium dominates cross-coupling, copper catalysts are paramount for 1,4-conjugate addition reactions. Cyclopropylzinc bromide itself is generally not reactive enough to add to α,β-unsaturated carbonyl compounds (enones). However, in the presence of a copper(I) salt (e.g., CuCN, CuI), a transmetalation occurs to form a more reactive organocopper species, often referred to as a higher-order cuprate in the presence of salts. This in situ-generated cyclopropylcopper reagent readily undergoes conjugate addition to enones, enals, and other Michael acceptors to form β-cyclopropyl ketones and related structures. organic-chemistry.orgmdpi.com

This transformation is highly valuable for constructing molecules with a cyclopropyl group located three carbons away from a carbonyl function. The reaction is typically chemoselective for 1,4-addition over 1,2-addition (attack at the carbonyl carbon), a hallmark of organocuprate reactivity. mdpi.com

Copper SourceSubstrateProductYield (%)Reference
CuCN·2LiClCyclohexenone3-Cyclopropylcyclohexanone>90[General finding]
CuIChalcone1,3-Diphenyl-3-cyclopropylpropan-1-oneHigh[General finding]
CuBr·SMe₂Methyl Vinyl Ketone4-Cyclopropylbutan-2-oneGood[General finding]

This interactive table showcases the scope of copper-catalyzed conjugate addition of the cyclopropyl moiety to various Michael acceptors.

Nickel-Based Catalysts in Specific Transformations

Nickel catalysts have emerged as a powerful and often more economical alternative to palladium for a variety of cross-coupling reactions. dokumen.pub A key feature of nickel is its ability to access multiple oxidation states (e.g., Ni(0), Ni(I), Ni(II), Ni(III)), which allows it to participate in catalytic cycles that are distinct from those of palladium, including pathways involving single-electron transfer and radical intermediates.

In reactions with cyclopropylzinc bromide, nickel catalysts can perform Negishi cross-couplings, often with unique reactivity profiles. researchgate.net For instance, nickel catalysts can be more effective than palladium for coupling with less reactive electrophiles, such as alkyl halides or certain heteroaryl derivatives. The propensity of nickel to engage in radical mechanisms also opens the door to different types of transformations. For example, nickel catalysis has been employed in reductive cross-coupling reactions where the ring strain of a cyclopropyl ketone is harnessed to drive a ring-opening alkylation. nsf.gov This type of transformation is not typically observed in palladium catalysis and highlights the unique capabilities of nickel-based systems.

Catalyst/Ligand SystemCoupling PartnerTransformation TypeProduct TypeReference
NiCl₂(dme) / BathocuproineAryl IodideNegishi CouplingArylcyclopropane researchgate.net
Ni(acac)₂ / LigandAlkyl BromideNegishi CouplingAlkylcyclopropane acs.org
Ni(ClO₄)₂ / BipyridineAlkyl BromideReductive Ring-Openingγ-Alkylated Ketone nsf.gov

This interactive table provides examples of specific transformations enabled by nickel catalysts in reactions related to cyclopropyl groups and organozinc reagents.

Synergistic Effects in Bimetallic Catalytic Systems

Bimetallic catalysis, where two different metals work in concert to promote a reaction, represents a sophisticated approach to unlocking new reactivity and improving catalytic efficiency. nih.gov In the context of cyclopropylzinc bromide reactions, synergistic Pd/Cu or Ni/Cu systems are particularly relevant. semanticscholar.org

In these systems, the metals perform distinct but complementary roles in a dual catalytic cycle. Typically, the more oxophilic and cheaper metal, copper, is responsible for the initial transmetalation with the organozinc reagent. This generates a cyclopropylcopper intermediate. The second metal, palladium or nickel, undergoes oxidative addition with the organic electrophile. The crucial step is a subsequent transmetalation from copper to palladium (or nickel), which transfers the cyclopropyl group to the noble metal catalyst. The final reductive elimination step occurs from the palladium or nickel center to form the product. nih.govuva.es

This cooperative approach offers several advantages:

Improved Selectivity: By separating the roles of the catalysts, side reactions that might occur with a single, highly reactive catalyst can be minimized.

Broader Scope: This strategy can enable the coupling of partners that are incompatible with a single catalyst system. For example, a palladium catalyst might be poisoned by a substrate that is well-tolerated by the copper co-catalyst. semanticscholar.org

The synergy arises because the dual-catalyst system accomplishes a transformation that is difficult or inefficient for either metal to perform alone, expanding the toolbox for the precise and efficient use of cyclopropylzinc bromide in complex molecule synthesis.

Advanced Topics and Future Directions in Cyclopropylzinc Bromide Research

Development of Highly Functionalized Cyclopropylzinc Reagents

The utility of an organometallic reagent is often defined by its compatibility with a wide range of functional groups. The development of highly functionalized cyclopropylzinc reagents represents a significant area of ongoing research. Unlike more reactive organometallics like organolithium or Grignard reagents, organozinc compounds exhibit excellent functional group tolerance, allowing for the preparation of complex reagents that would otherwise be difficult to synthesize and handle. researchgate.net

Modern methods focus on the direct insertion of zinc into cyclopropyl (B3062369) halides that bear sensitive functionalities. While direct insertion can sometimes be challenging, the use of additives such as lithium chloride (LiCl) has been shown to facilitate this process, broadening the scope of accessible functionalized reagents. researchgate.net Research is geared towards creating cyclopropylzinc species substituted with esters, amides, nitriles, and even other heterocyclic rings. researchgate.netorganic-chemistry.org This allows for the direct incorporation of a functionalized cyclopropyl motif into a target molecule in a single step, a key strategy in improving synthetic efficiency. The ability to generate and use these reagents under mild conditions is a cornerstone of their appeal in modern organic synthesis. researchgate.net

Applications in the Synthesis of Complex Organic Molecules

Cyclopropylzinc bromide is a key player in the construction of complex organic molecules, particularly in the synthesis of natural products and pharmaceutically active compounds. marquette.edupsu.edu The cyclopropane (B1198618) ring is a structural motif found in numerous bioactive molecules and FDA-approved drugs used to treat conditions like hepatitis C and HIV/AIDS. psu.eduutdallas.edu The reagent's value lies in its ability to participate in cross-coupling reactions, most notably the Negishi coupling, to form new carbon-carbon bonds. researchgate.net

These reactions have been employed in the total synthesis of various natural products. marquette.edursc.org For example, enantiopure 2-methylcyclopropanecarboxylic acid, a key building block for certain bioactive compounds, has been synthesized using methods that could be conceptually linked to the strategic use of such organometallic precursors. marquette.edu Furthermore, nickel-catalyzed reductive coupling reactions can utilize cyclopropyl ketones (formed from reagents like cyclopropylzinc bromide) to access γ-alkylated ketones, which are valuable intermediates in organic synthesis. nsf.gov This ring-opening strategy demonstrates the versatility of the cyclopropyl group as a reactive handle. nsf.gov

Biocatalytic methods are also emerging to create optically active cyclopropanes, which can then be used in further synthetic transformations, highlighting a synergy between enzymatic and organometallic chemistry. utdallas.edu

Table 1: Examples of Complex Molecules Synthesized Using Cyclopropane Precursors This table is illustrative and provides examples of the types of complex molecules where cyclopropane rings, often installed via organometallic reagents, are a key feature.

Target Molecule/Fragment Synthetic Method Highlight Application/Significance Reference
Curacin A Precursors Asymmetric cyclopropanation Anticancer natural products marquette.edu
(±)-Naupliolide Simmons-Smith Cyclopropanation Tetracyclic sesquiterpenoid natural product rsc.org
γ-Alkyl Substituted Ketones Nickel-Catalyzed Reductive Ring Opening Versatile synthetic intermediates nsf.gov
Optically Active α-Cyclopropyl-pyruvates Chemoenzymatic Synthesis Precursors for enantiopure cyclopropane derivatives utdallas.edu
Various Drug Molecules Cyclopropanation Strategies Treatment for COVID-19, asthma, hepatitis C, HIV/AIDS psu.edu

Advanced Mechanistic Studies and Computational Elucidation of Reactivity

A deep understanding of reaction mechanisms is crucial for optimizing existing methods and developing new transformations. The reactivity of cyclopropylzinc bromide in cross-coupling reactions, such as the Negishi coupling, has been the subject of detailed mechanistic investigation. The catalytic cycle is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination. nih.govyoutube.com

Computational chemistry, particularly using Density Functional Theory (DFT), has become an indispensable tool for elucidating the nuanced energetics of these pathways. escholarship.orgnih.gov DFT studies can model the transition states of the reaction, explaining observed regio- and stereoselectivity. acs.org For instance, in reactions involving cyclopropyl ring-opening, computational models can predict which C-C bond is most likely to cleave by comparing the activation free energies of the competing pathways. acs.org These studies have revealed that stabilizing interactions, such as conjugation between the cyclopropyl ring and a double bond, can significantly lower the energy of a specific transition state, thereby dictating the reaction's outcome. acs.org

Furthermore, advanced mechanistic probes, such as stereochemically defined cyclopropanes, provide direct experimental evidence for proposed intermediates and the reversibility of certain steps. nih.gov By tracking the stereochemistry of the starting material and the product over the course of a reaction, researchers can gain insights into the formation and fate of transient species like gold-coordinated allenes in related catalytic systems. nih.gov These combined experimental and computational approaches are essential for moving beyond a "black box" understanding of catalysis to a more predictive and rational design of chemical reactions. escholarship.org

Exploration of More Sustainable and Economical Synthetic Protocols

The principles of green chemistry are increasingly influencing the direction of synthetic methodology research. For cyclopropyl-containing compounds, this involves developing protocols that are safer, more atom-economical, and utilize less hazardous materials. A significant challenge in traditional cyclopropanation chemistry has been the use of highly energetic and potentially explosive reagents. psu.edu

Recent research has focused on creating novel methods for forming cyclopropane rings that rely on commercially available and more stable chemicals, thereby enhancing the safety and practicality of the synthesis. psu.edu The ultimate goal is to develop scalable methods that are viable for industrial applications. psu.edu

In the context of cyclopropylzinc bromide itself, sustainability improvements are often tied to the efficiency of the catalytic reactions in which it is used. The development of new palladium catalysts with highly effective ligands allows reactions to proceed under milder conditions, with lower catalyst loadings, and often with higher yields. researchgate.net This reduces energy consumption and waste generation. For example, catalyst systems that suppress side reactions like β-hydride elimination lead to cleaner reactions and higher purity products, minimizing the need for extensive purification. nih.govrsc.org The use of continuous flow protocols for both the generation of alkylzinc halides and their subsequent Negishi coupling reactions also represents a move towards more controlled, efficient, and potentially safer manufacturing processes. researchgate.net

Q & A

Q. What are the recommended storage and handling conditions for cyclopropylzinc bromide (0.50 M in THF)?

  • Methodological Answer : Cyclopropylzinc bromide solutions should be stored at 2–8°C under an inert atmosphere (argon or nitrogen) to prevent degradation. The solution is highly flammable (flash point: -17°C ), requiring avoidance of open flames or sparks. Use air-free techniques (e.g., Schlenk lines, gloveboxes) for transfers, and ensure containers are tightly sealed with septum caps (e.g., AcroSeal®) to minimize exposure to moisture and oxygen .

Q. How does cyclopropylzinc bromide interact with common solvents, and what precautions are necessary?

  • Methodological Answer : The reagent is compatible with tetrahydrofuran (THF), as evidenced by its commercial formulation. However, THF itself is moisture-sensitive and flammable. Ensure reactions are conducted under anhydrous conditions, and avoid protic solvents (e.g., water, alcohols) to prevent premature quenching. For workup, carefully quench excess reagent with saturated ammonium chloride or methanol at low temperatures (-78°C to 0°C) to avoid exothermic reactions .

Q. What safety protocols should be followed when handling cyclopropylzinc bromide?

  • Methodological Answer :
  • Use personal protective equipment (PPE): flame-resistant lab coat, gloves, and safety goggles.
  • Conduct reactions in a fume hood to mitigate inhalation risks.
  • Avoid direct contact with skin/eyes due to potential irritation from THF and organozinc compounds.
  • Refer to HMIS ratings for organozinc reagents: Health Hazard = 2 , Flammability = 3 , Reactivity = 1 .

Advanced Research Questions

Q. How does the choice of catalyst (Pd vs. Ni) influence stereoselectivity in Negishi couplings with cyclopropylzinc bromide?

  • Methodological Answer : Catalyst selection critically impacts stereochemical outcomes:
Catalyst SystemSubstrateSelectivity (E:Z)YieldReference
Pd(OAc)₂/RuPhosAryl halidesNot reportedHigh
Ni(COD)₂/Ligand L2E-Tosylates82:18 (E:Z)87%
  • Palladium : Tolerates diverse functional groups (e.g., nitriles, amines) but may require higher equivalents of zinc reagent (1.1–2.1 equiv) .
  • Nickel : Enables stereoconvergent coupling, preserving cyclopropane geometry and achieving high E-selectivity with tailored ligands (e.g., L2) .

Q. What strategies optimize stereoconvergence in cross-couplings using cyclopropylzinc bromide?

  • Methodological Answer : Stereoconvergent outcomes are achieved via nickel catalysis under specific conditions:
  • Catalyst : Ni(COD)₂ (10 mol%) with chiral bisphosphine ligands (e.g., L2, 30 mol%).
  • Solvent : THF (0.20 M concentration) at 70°C for 16 hours.
  • Additives : Avoid Lewis acids that may disrupt ligand-metal coordination.
    This system converts stereoisomeric mixtures of alkenes into a single stereoisomer product (e.g., 82:18 dr for E-isomer) .

Q. How can functional group compatibility be maximized in cyclopropylzinc bromide-mediated reactions?

  • Methodological Answer :
  • Palladium Systems : Ideal for substrates with amino or nitrile groups, as Pd(OAc)₂/RuPhos tolerates polar functionalities without side reactions .
  • Nickel Systems : Suitable for sterically hindered substrates but may require ligand screening to prevent undesired β-hydride elimination.
  • Preactivation : Pre-form zincate complexes with LiCl (0.50 M in THF) to enhance reactivity and selectivity .

Q. What are the roles of additives like LiCl in cyclopropylzinc bromide reactions?

  • Methodological Answer : LiCl enhances reaction efficiency by:
  • Stabilizing the organozinc species via salt metathesis.
  • Increasing solubility and transfer efficiency in THF.
  • Modulating transmetalation rates in Pd-catalyzed couplings (e.g., 2.2 mL of 0.50 M LiCl in THF per 1.0 mmol substrate) .

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